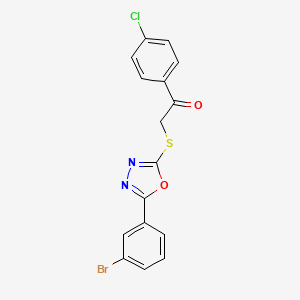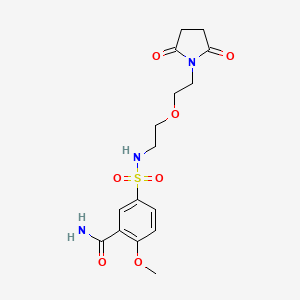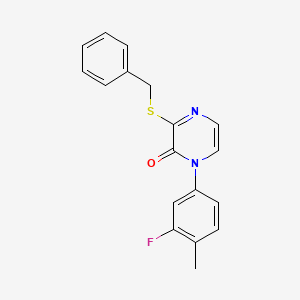
2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-chlorophenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-chlorophenyl)ethanone is a complex organic compound that belongs to the class of oxadiazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-chlorophenyl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 1,3,4-Oxadiazole Ring: The synthesis begins with the formation of the 1,3,4-oxadiazole ring. This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions, often using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Bromination: The next step involves the bromination of the phenyl ring. This can be carried out using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride.
Thioether Formation: The brominated oxadiazole is then reacted with a thiol derivative to form the thioether linkage. This step typically requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.
Ketone Formation: Finally, the compound is subjected to Friedel-Crafts acylation using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to introduce the ethanone moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-chlorophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-chlorophenyl)ethanone has been explored for various scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Materials Science: Oxadiazole derivatives are known for their photophysical properties, making them useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Agrochemicals: The compound’s biological activity also makes it a candidate for use in agrochemicals, such as pesticides and herbicides.
作用机制
The mechanism of action of 2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-chlorophenyl)ethanone depends on its specific application:
Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation.
Anti-inflammatory Activity: The compound may reduce inflammation by inhibiting the production of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).
相似化合物的比较
Similar Compounds
- 2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-chlorophenyl)ethanone
- 2-((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-chlorophenyl)ethanone
- 2-((5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-chlorophenyl)ethanone
Uniqueness
2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-chlorophenyl)ethanone is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the oxadiazole and thioether moieties provides a distinctive profile that can be exploited for various applications.
属性
IUPAC Name |
2-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-chlorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrClN2O2S/c17-12-3-1-2-11(8-12)15-19-20-16(22-15)23-9-14(21)10-4-6-13(18)7-5-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPHOMGGNKTQNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(Z)-4-(dimethylamino)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2431694.png)


![Tert-butyl 2-(6-iodo-4-oxothieno[2,3-d]pyrimidin-3-yl)acetate](/img/structure/B2431699.png)
![1-(2,4-difluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2431701.png)


![1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide](/img/structure/B2431706.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2431709.png)
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B2431711.png)
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2431712.png)
![2-Phenoxy-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2431714.png)
![5-Fluoro-4-phenyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2431715.png)

